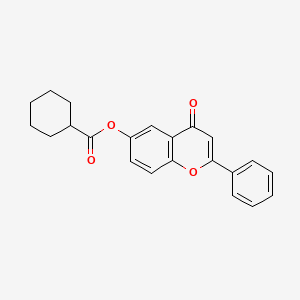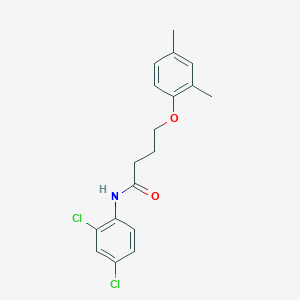
1-(3-methylbenzoyl)-5-(4-morpholinylsulfonyl)indoline
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "1-(3-methylbenzoyl)-5-(4-morpholinylsulfonyl)indoline" often involves intricate reactions that include substitutions and coupling processes under specific conditions. A notable precursor, 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, is synthesized through substitution and reduction reactions, leading to the formation of various sulfonamide and carbamate derivatives with significant antimicrobial activity (Janakiramudu et al., 2017).
Molecular Structure Analysis
The structural elucidation of similar compounds is often achieved using spectroscopic methods, including IR, NMR (1H and 13C), and mass spectrometry. For example, the molecular structure of phthalide-fused indoline derivatives has been determined, showcasing the fused groups connected by the enamine carbon, and highlighting their selective binding properties towards specific metal cations (Wong et al., 2018).
Chemical Reactions and Properties
The chemical behavior of "1-(3-methylbenzoyl)-5-(4-morpholinylsulfonyl)indoline" and related compounds involves a variety of reactions that highlight their versatility. These reactions include the formation of aminoxyls from indolines, demonstrating the potential for creating novel aminoxyl radicals (Tommasi et al., 1999), and the diastereoselective synthesis of indolines with tetrasubstituted carbon centers, offering insights into their synthetic utility (Yadagiri et al., 2016).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. For instance, the crystal structure analysis of related compounds can reveal the presence of short intermolecular interactions and π-π stacking, contributing to their stability and reactivity (Sapari et al., 2019).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity, stability, and interactions with various reagents, is vital for exploring the full potential of "1-(3-methylbenzoyl)-5-(4-morpholinylsulfonyl)indoline." The compound's ability to undergo various transformations, such as cyclization reactions to form polycyclic sulfonyl indolines, underscores its significance in synthetic chemistry (Lu et al., 2019).
Propiedades
IUPAC Name |
(3-methylphenyl)-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-15-3-2-4-17(13-15)20(23)22-8-7-16-14-18(5-6-19(16)22)27(24,25)21-9-11-26-12-10-21/h2-6,13-14H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEZESGMPPUQAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylphenyl)-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(2-isopropyl-5-methylphenoxy)propyl]-1H-indole-2,3-dione](/img/structure/B4535675.png)

![8-[3-(dimethylamino)propyl]-1,7-dimethyl-3-(3-phenyl-2-propen-1-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4535693.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4535705.png)

![methyl 3-[({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4535707.png)
![1-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4535719.png)
![3-(3-chlorobenzyl)-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4535727.png)


![N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}methanesulfonamide](/img/structure/B4535743.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4535749.png)

![3-[4-(2,4-dichloro-6-methylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4535773.png)